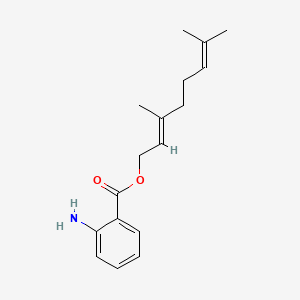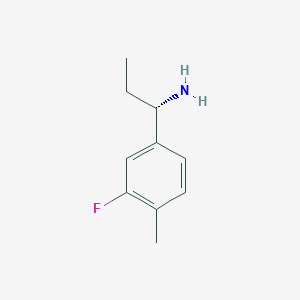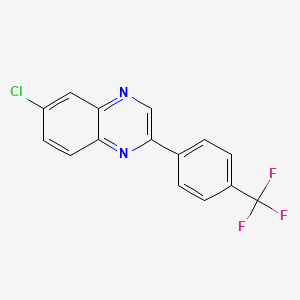
Geranyl anthranilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Geranyl anthranilate is an organic compound that belongs to the class of esters. It is formed by the esterification of geraniol, a monoterpenoid alcohol, and anthranilic acid, an aromatic amine. This compound is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries. This compound is also found in various essential oils and has been studied for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Geranyl anthranilate can be synthesized through the esterification reaction between geraniol and anthranilic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Geranyl anthranilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geranyl alcohol.
Substitution: Various geranyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use in the development of new pharmaceuticals due to its biological activities.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
作用機序
The mechanism of action of geranyl anthranilate involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or interfere with oxidative stress pathways to exert antioxidant effects.
類似化合物との比較
Geranyl anthranilate can be compared with other similar compounds such as:
Geranyl acetate: Another ester of geraniol, known for its fruity aroma and used in fragrances.
Methyl anthranilate: An ester of anthranilic acid with a methyl group, commonly used in grape-flavored products.
Geraniol: The parent alcohol of this compound, widely used in perfumes and as an insect repellent.
Uniqueness: this compound is unique due to its combination of geraniol and anthranilic acid, which imparts a distinct floral aroma and potential biological activities not found in its individual components or other similar esters.
特性
CAS番号 |
67874-69-5 |
|---|---|
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-aminobenzoate |
InChI |
InChI=1S/C17H23NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-11H,6,8,12,18H2,1-3H3/b14-11+ |
InChIキー |
QLRICECRKJGSKQ-SDNWHVSQSA-N |
異性体SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1N)/C)C |
正規SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)-](/img/structure/B12334921.png)

![N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]-N-ethylcarbamate](/img/structure/B12334923.png)
![[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-](/img/structure/B12334924.png)

![2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine](/img/structure/B12334940.png)
![1,1'-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene]](/img/structure/B12334945.png)
![(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B12334948.png)
![4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B12334951.png)


![Methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate](/img/structure/B12334973.png)
![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)
